molecular formula C13H11N3O2 B2485694 3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034338-18-4

3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2485694
CAS No.: 2034338-18-4
M. Wt: 241.25
InChI Key: RALMUQQTGWQYEN-UHFFFAOYSA-N
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Description

3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.25. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds similar to 3-cyano-N-((5-methylisoxazol-4-yl)methyl)benzamide, such as Hoechst 33258, a known minor groove binder to DNA, highlight the potential for such molecules in DNA binding and fluorescent staining applications. These compounds are widely used in cell biology for chromosome and nuclear staining, indicating a potential use for similar compounds in molecular biology research (Issar & Kakkar, 2013).

Synthetic Methodologies

Research on the practical synthesis of complex molecules, such as 5,5′-Methylene-bis(benzotriazole), emphasizes the relevance of innovative synthetic routes in creating useful intermediates for metal passivators and light-sensitive materials. This indicates that compounds with complex structures like 3-cyano-N-((5-methylisoxazol-4-yl)methyl)benzamide could be key intermediates or end products in synthetic organic chemistry (Gu et al., 2009).

Enzyme Inhibition for Drug Development

Studies on the inhibition of cytochrome P450 isoforms offer insights into how structurally specific inhibitors can be developed for therapeutic applications, including drug-drug interaction prediction and the design of drugs with improved safety profiles. This suggests a potential area of research for the design of enzyme inhibitors based on the structure of 3-cyano-N-((5-methylisoxazol-4-yl)methyl)benzamide (Khojasteh et al., 2011).

Antimicrobial Agents from Natural Sources

Research on cyanobacterial compounds with antimicrobial activities against multidrug-resistant pathogens highlights the exploration of novel chemical entities for pharmaceutical applications. This suggests the potential for compounds like 3-cyano-N-((5-methylisoxazol-4-yl)methyl)benzamide to be investigated for antimicrobial properties, given their unique structures (Swain et al., 2017).

Supramolecular Chemistry and Nanotechnology

The use of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry underscores the potential for structurally related compounds to serve as building blocks in the design of materials with specific properties. This area of research may benefit from the incorporation of novel compounds like 3-cyano-N-((5-methylisoxazol-4-yl)methyl)benzamide for developing new materials with tailored functionalities (Cantekin et al., 2012).

Properties

IUPAC Name

3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9-12(8-16-18-9)7-15-13(17)11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALMUQQTGWQYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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